molecular formula C12H12N2O2 B6488837 1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1031557-34-2

1-(2,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6488837
CAS RN: 1031557-34-2
M. Wt: 216.24 g/mol
InChI Key: UZYYOPNIUQJTFA-UHFFFAOYSA-N
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Description

The closest compound I found is “1-(2,5-Dimethylphenyl)piperazine” which is an organic compound . Its empirical formula is C12H18N2 and has a molecular weight of 190.28 .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethylphenyl)piperazine” was found to crystallize in the monoclinic system with the space group of P21/n . The geometry of the CuCl ion is intermediate between tetrahedral and square planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,5-Dimethylphenyl)piperazine” include a molecular weight of 190.28 . More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are available for a similar compound "1-(2,5-DIMETHYLPHENYL)PIPERAZINE" .

properties

IUPAC Name

4-(2,5-dimethylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-9(2)10(7-8)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYYOPNIUQJTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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